molecular formula C23H36O6 B14703186 [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

Cat. No.: B14703186
M. Wt: 408.5 g/mol
InChI Key: VVXZWGWGAMWPOU-GSFJOQPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asebotoxin II involves multiple steps, starting from simpler diterpenoid precursors. The stereostructure of Asebotoxin II was elucidated through various chemical and physical methods . detailed synthetic routes and reaction conditions specific to Asebotoxin II are not extensively documented in the literature.

Industrial Production Methods

Industrial production of Asebotoxin II is not common due to its high toxicity and limited commercial applications. Most of the compound is extracted from natural sources, particularly from plants in the Ericaceae family .

Chemical Reactions Analysis

Types of Reactions

Asebotoxin II undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can alter the double bonds within the diterpenoid structure.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .

Properties

Molecular Formula

C23H36O6

Molecular Weight

408.5 g/mol

IUPAC Name

[(1S,3S,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

InChI

InChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17-,19+,21+,22-,23-/m0/s1

InChI Key

VVXZWGWGAMWPOU-GSFJOQPQSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O

Canonical SMILES

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O

Origin of Product

United States

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